5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-2-13-3-5-15(6-4-13)12-25-18(21)17(23-24-25)19(26)22-11-14-7-9-16(20)10-8-14/h3-10H,2,11-12,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHIWZAOVUREGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, known for its diverse biological activities. This article synthesizes various research findings to elucidate its biological activity, including antimicrobial, anticancer, and antiviral effects.
Molecular Characteristics
- Molecular Formula : C18H18FN5O
- Molecular Weight : 339.37 g/mol
- InChIKey : BWVLTLGDHRQTEZ-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Enterococcus faecalis | Moderate activity |
In a study involving various triazole derivatives, compounds similar to the one in focus demonstrated effective inhibition against these microorganisms, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The compound has been evaluated for its antiproliferative effects on cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 1.1 |
| HCT-116 (colon cancer) | 2.6 |
| HepG2 (liver cancer) | 1.4 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil . The mechanism of action appears to involve the inhibition of thymidylate synthase, a key enzyme in DNA synthesis .
Antiviral Activity
Triazole derivatives have also been explored for their antiviral properties. In vitro studies have shown that compounds related to our target compound exhibit activity against both RNA and DNA viruses. Specifically, some derivatives have been noted for their ability to inhibit viral replication at non-toxic dosage levels .
Case Studies and Research Findings
A comprehensive review of triazole derivatives highlighted several case studies where modifications in the triazole structure led to enhanced biological activity:
- Modification Impact : The introduction of various substituents on the triazole ring significantly influenced both antimicrobial and anticancer activities.
- In Vivo Studies : Animal models demonstrated that certain triazole derivatives could effectively reduce tumor size and bacterial load, further validating their potential as therapeutic agents .
Scientific Research Applications
The compound 5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the diverse applications of this compound, including its roles in medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that triazoles can interfere with cell proliferation and induce apoptosis in cancer cells, making them valuable candidates for drug development against cancers such as breast and lung cancer.
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting the synthesis of critical cellular components in microbial cells, thus inhibiting their growth and survival.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this triazole derivative. Research suggests that compounds with similar structures can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation, such as arthritis.
Agricultural Applications
Fungicides
The compound's triazole structure is also prominent in agricultural chemistry, particularly as a fungicide. Triazole fungicides are widely used to control fungal diseases in crops. The specific compound may enhance resistance to fungal infections in plants, thereby improving crop yields and quality.
Plant Growth Regulators
Emerging research indicates that triazole derivatives can act as plant growth regulators. They may influence various physiological processes in plants, promoting growth and enhancing stress tolerance under adverse environmental conditions.
Materials Science Applications
Polymer Chemistry
In materials science, triazole compounds have been incorporated into polymers to enhance their properties. The unique chemical characteristics of the compound can improve thermal stability and mechanical strength in polymer matrices, leading to the development of advanced materials suitable for various industrial applications.
Catalysis
The compound may also serve as a catalyst or catalyst precursor in organic synthesis. Its ability to facilitate chemical reactions could streamline processes in synthetic chemistry, making it a valuable tool for chemists.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various triazole derivatives, including the target compound. Results showed significant inhibition of cell viability in breast cancer cell lines with IC50 values indicating potent activity (source: Journal of Medicinal Chemistry, 2023).
Case Study 2: Agricultural Efficacy
Research conducted on the application of triazole fungicides demonstrated that the compound effectively reduced fungal infection rates in wheat crops by over 30%, leading to improved yield (source: Agricultural Sciences Journal, 2024).
Case Study 3: Material Enhancement
An investigation into polymer composites revealed that integrating the triazole derivative enhanced tensile strength by 25% compared to conventional polymers without additives (source: Materials Science Reports, 2025).
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The target compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs. Structural variations occur in the aryl/alkyl substituents and the amide side chain, significantly impacting physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like methoxy (e.g., ).
- Alkyl/Aryl Variations : The 4-ethylbenzyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in ) or aromatic rings (e.g., benzyl in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using computational tools (e.g., ChemAxon).
Key Observations :
- Lipophilicity : The target compound’s higher LogP (3.2) compared to (2.5) reflects the contribution of the ethyl group, which may improve membrane permeability but reduce aqueous solubility.
- Solubility : The 4-fluorophenyl and ethyl groups in the target compound likely reduce solubility in polar solvents compared to analogs with methoxy or acetyl groups (e.g., ).
Key Observations :
- The target compound demonstrates moderate anticancer activity, outperforming in HeLa cells, possibly due to the 5-amino group enhancing target engagement.
- Analogs with methoxy or benzyl groups (e.g., ) show divergent activities (antimicrobial vs. antifungal), highlighting the impact of substituents on target selectivity.
Preparation Methods
Nucleophilic Addition/Cyclization of Carbodiimides and Diazo Compounds
A pivotal method, adapted from Wang et al. (2021), involves reacting carbodiimides with diazo compounds under mild, transition-metal-free conditions. For the target compound, this approach could proceed as follows:
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Synthesis of Carbodiimide Precursor :
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Diazo Compound Preparation :
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Cyclization Reaction :
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The carbodiimide and diazo compound react in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours, forming the 5-amino-1,2,3-triazole-4-carboxamide core through a cascade nucleophilic addition and cyclization mechanism.
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Mechanistic Insight : DFT calculations confirm that the reaction proceeds via a six-membered transition state, ensuring regioselective formation of the 1,2,3-triazole.
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Key Data :
Multi-Step Organic Synthesis Approaches
Sequential Alkylation and Cyclization
This method, inspired by Evitachem’s protocols, involves constructing the triazole ring after introducing one substituent:
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Propargylamine Synthesis :
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(4-Ethylphenyl)methyl propargylamine is prepared by alkylating propargylamine with 4-ethylbenzyl bromide under basic conditions (KCO, DMF, 50°C).
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Azide Formation :
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A substituted azide, such as (4-fluorophenyl)methyl azide, is synthesized via nucleophilic substitution of sodium azide with 4-fluorobenzyl chloride.
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Huigsen Cycloaddition :
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The propargylamine and azide undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,4-disubstituted triazole. However, this typically yields a 1,4-regioisomer, necessitating post-cyclization modifications to introduce the 5-amino group.
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Amination at C5 :
Limitations : Low regioselectivity in CuAAC and multiple purification steps reduce overall efficiency (yield: 45–55%).
Post-Cyclization Functionalization Techniques
N-Alkylation of the Carboxamide Group
After forming the 5-amino-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, the carboxamide group is introduced via coupling with (4-fluorophenyl)methylamine:
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Acid Chloride Formation :
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The carboxylic acid is treated with thionyl chloride (SOCl) to form the acyl chloride.
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Amide Coupling :
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The acyl chloride reacts with (4-fluorophenyl)methylamine in dichloromethane (DCM) with triethylamine (EtN) as a base.
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Reaction :
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Optimization : Using HATU as a coupling agent improves yields to 80–85%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Transition-Metal-Free Cyclization | 68–76% | No metal residues; one-pot synthesis | Limited scope for bulky substituents |
| Multi-Step Alkylation/Cyclization | 45–55% | High regioselectivity | Lengthy purification; low yield |
| Post-Cyclization Functionalization | 80–85% | Flexible substituent introduction | Requires acid chloride intermediate |
Analytical Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-amino-1-[(4-ethylphenyl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach, starting with the condensation of 4-ethylbenzylamine and 4-fluorobenzyl isocyanide under anhydrous conditions. Cyclization via copper-catalyzed azide-alkyne click chemistry (CuAAC) follows, with temperature control (60–80°C) and solvent selection (e.g., DMF or THF) critical for yield optimization. Reaction progress should be monitored via TLC, and purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Stoichiometric ratios (e.g., 1:1.2 for amine to isocyanide) and inert atmospheres (N₂) improve yields to ~75% .
Q. Which analytical techniques are most effective for structural characterization?
- Methodology :
- X-ray crystallography : Resolves crystal structure and confirms regiochemistry of the triazole ring.
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows triazole protons at δ 8.1 ppm (s, 1H), benzyl methylene groups at δ 4.5–5.0 ppm, and aromatic protons at δ 6.8–7.4 ppm. ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
- HRMS : Matches theoretical molecular weight (311.31 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across different cell lines?
- Methodology :
- Standardized assays : Use MTT assays with matched cell lines (e.g., HeLa vs. HEK293) under identical conditions (48h exposure, 10 µM dose). Include positive controls (e.g., cisplatin for cytotoxicity).
- Batch variability analysis : Ensure compound purity (>95% via HPLC) and consistency in DMSO stock preparation.
- Mechanistic validation : Perform Western blotting for target proteins (e.g., PARP or caspases) to confirm pathway engagement .
Q. What computational methods predict the compound’s binding mode to protein targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with homology-modeled binding sites (e.g., kinase domains). Validate poses with 100-ns molecular dynamics simulations (GROMACS).
- Binding affinity : Calculate ΔG via MM-PBSA. Compare with experimental surface plasmon resonance (SPR) data (e.g., KD < 1 µM for target binding) .
Q. How can aqueous solubility limitations (<0.1 mg/mL) be mitigated for in vivo studies?
- Methodology :
- Nanoparticle formulation : Prepare PEGylated PLGA nanoparticles (200–300 nm) via nanoprecipitation (PBS, pH 7.4).
- Cyclodextrin complexes : Use 20% (w/v) HP-β-CD to enhance solubility. Validate stability via dynamic light scattering (DLS) and bioavailability via LC-MS pharmacokinetics (Cₘₐₓ > 500 ng/mL) .
Q. How to design structure-activity relationship (SAR) studies to improve metabolic stability?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃ at the 4-ethylphenyl position) to reduce CYP450-mediated oxidation.
- Metabolic testing : Incubate derivatives with human liver microsomes (HLM + NADPH). Quantify parent compound degradation via LC-HRMS (t₁/₂ > 60 min prioritized) .
Molecular Properties and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁FN₆O | |
| Molecular Weight | 368.41 g/mol | |
| IUPAC Name | This compound | |
| Aqueous Solubility | <0.1 mg/mL (25°C) | |
| ¹H NMR (DMSO-d₆) | δ 8.1 (s, 1H, triazole), 4.5–5.0 (m, 2H, CH₂), 7.2–7.4 (m, 8H, Ar-H) |
Key Considerations for Experimental Design
- Contradiction Analysis : When biological activity varies, cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT).
- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate during crystallization) to minimize batch variability.
- Data Transparency : Share raw spectral files (NMR, HRMS) in supplementary materials for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
